Welcome to the BenchChem Online Store!
molecular formula C9H12N4O B8780671 2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No. B8780671
M. Wt: 192.22 g/mol
InChI Key: NKRUETLHIAFSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07138402B2

Procedure details

A suspension of 2,4-diamino-6-hydroxypyrimidine (6.68 g, 50 mmol), AcONa (8.3 g 100 mmol) and 3-bromo-4-methyl-pentanal (8.76 g, 50 mmol) in CH3CN (100 mL) and H2O (100 mL) was stirred at 25° C. overnight whereupon the starting materials gradually dissolved and the desired pyrrolo[2,3-d]pyrimidine precipitated. The precipitate was collected by filtration and washed with MeOH to give 2-amino-5-isopropyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (3.80 g, 40%). HPLC Rt: 4.408 min. 1H-NMR (DMSO-d6): δ 10.58 (s, 1H), 10.10 (s, 1H), 6.30 (s, 1H), 5.97 (s, 2H), 3.03 (7, 1H), 1.20 (s, 3H), 1.19 (s, 3H).
Quantity
6.68 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
3-bromo-4-methyl-pentanal
Quantity
8.76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([OH:9])[N:3]=1.C(O[Na])(C)=O.Br[CH:16]([CH:20]([CH3:22])[CH3:21])[CH2:17]C=O>CC#N.O>[NH2:1][C:2]1[NH:3][C:4](=[O:9])[C:5]2[C:16]([CH:20]([CH3:22])[CH3:21])=[CH:17][NH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
6.68 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)O
Name
Quantity
8.3 g
Type
reactant
Smiles
C(=O)(C)O[Na]
Name
3-bromo-4-methyl-pentanal
Quantity
8.76 g
Type
reactant
Smiles
BrC(CC=O)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. overnight whereupon the starting materials
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
gradually dissolved
CUSTOM
Type
CUSTOM
Details
the desired pyrrolo[2,3-d]pyrimidine precipitated
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with MeOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1NC(C2=C(N1)NC=C2C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.